molecular formula C18H22O5 B5024738 1-Methoxy-3-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene

1-Methoxy-3-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene

Cat. No.: B5024738
M. Wt: 318.4 g/mol
InChI Key: SISPGHYVVYDODM-UHFFFAOYSA-N
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Description

1-Methoxy-3-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene is an organic compound with the molecular formula C16H18O4 It is characterized by its complex structure, which includes multiple methoxy and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-3-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene typically involves the reaction of 3-methoxyphenol with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol. This intermediate is then further reacted with another equivalent of ethylene oxide to yield 2-[2-(3-methoxyphenoxy)ethoxy]ethanol. Finally, this compound undergoes a methylation reaction using dimethyl sulfate to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts may be used to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-3-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to the corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

1-Methoxy-3-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene involves its interaction with specific molecular targets. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-3-(2-methylphenoxy)benzene
  • 1-Methoxy-3-(3-methoxyphenoxy)benzene
  • 1-Methoxy-3-[2-(3-methoxyphenyl)ethyl]benzene

Uniqueness

1-Methoxy-3-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene is unique due to its multiple methoxy and phenoxy groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-methoxy-3-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-19-15-5-3-7-17(13-15)22-11-9-21-10-12-23-18-8-4-6-16(14-18)20-2/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISPGHYVVYDODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCOCCOC2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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